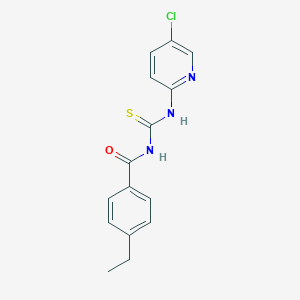
N-(5-chloro-2-pyridinyl)-N'-(4-ethylbenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a benzoyl group substituted with an ethyl group at the 4-position, linked through a thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiourea moiety is known to interact with metal ions, which can play a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-chloro-2-pyridinyl)-N’-(4-methylbenzoyl)thiourea: Similar structure but with a methyl group instead of an ethyl group.
N-(5-chloro-2-pyridinyl)-N’-(4-ethylphenyl)thiourea: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea is unique due to the specific combination of substituents on the pyridine and benzoyl rings, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the benzoyl ring can affect the compound’s lipophilicity and, consequently, its interaction with biological targets.
Eigenschaften
Molekularformel |
C15H14ClN3OS |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide |
InChI |
InChI=1S/C15H14ClN3OS/c1-2-10-3-5-11(6-4-10)14(20)19-15(21)18-13-8-7-12(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
ITDIOPKGXUBUDH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B250807.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B250808.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B250812.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250813.png)
![5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B250814.png)
![4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250815.png)

![N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B250818.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250820.png)

![N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250823.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide](/img/structure/B250826.png)
![METHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE](/img/structure/B250827.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B250828.png)
